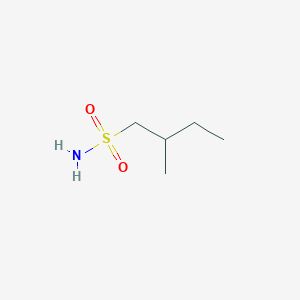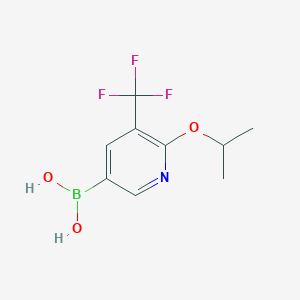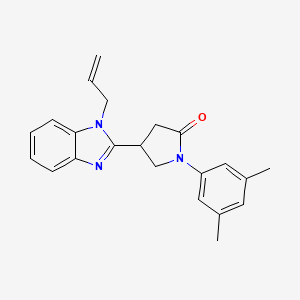
(2-Bromo-5-(3-methoxypropyl)phenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2-Bromo-5-(3-methoxypropyl)phenyl)methanol” is a chemical compound with the CAS Number: 1247088-93-2 . It has a molecular weight of 259.14 . The IUPAC name for this compound is (2-bromo-5-(3-methoxypropyl)phenyl)methanol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H15BrO2/c1-14-6-2-3-9-4-5-11(12)10(7-9)8-13/h4-5,7,13H,2-3,6,8H2,1H3 . This code provides a specific description of the molecular structure of the compound.Applications De Recherche Scientifique
Photochemical Studies
One study explores the photochemical generation of radicals from precursors in a mixture of acetonitrile and methanol, leading to the formation of an olefin cation radical. This research highlights the use of photochemical methods to study the behavior of radicals and their applications in synthesizing complex molecules (Bales et al., 2001).
Antimicrobial Properties
Another research area focuses on the isolation of bromophenols from the marine alga Rhodomela confervoides, exhibiting significant antimicrobial activity. This study underscores the potential of bromophenols, closely related to the compound , in developing new antimicrobial agents (Xu et al., 2003).
Surface Science
Investigations into the adsorption and desorption of methanol on ceria nanocrystals with defined surface planes offer insights into the surface chemistry of catalysts. This research could inform the design of more effective catalysts for various industrial processes, including those involving (2-Bromo-5-(3-methoxypropyl)phenyl)methanol or related compounds (Wu et al., 2012).
Synthesis and Chemical Transformations
Research on the synthesis and solvolysis of pyrimidines provides valuable knowledge for chemical transformations involving bromination and methoxylation, relevant to the manipulation of (2-Bromo-5-(3-methoxypropyl)phenyl)methanol (Brown & Waring, 1977).
Catalysis
Studies on the mechanism of methanol synthesis through CO2 and CO hydrogenation on Cu surfaces, while not directly involving (2-Bromo-5-(3-methoxypropyl)phenyl)methanol, provide a broader context for understanding how related methanol derivatives might be produced or utilized in catalytic processes (Grabow & Mavrikakis, 2011).
Safety And Hazards
Propriétés
IUPAC Name |
[2-bromo-5-(3-methoxypropyl)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO2/c1-14-6-2-3-9-4-5-11(12)10(7-9)8-13/h4-5,7,13H,2-3,6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IANVFYZLMZYHSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCC1=CC(=C(C=C1)Br)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromo-5-(3-methoxypropyl)phenyl)methanol | |
CAS RN |
1247088-93-2 |
Source


|
| Record name | [2-bromo-5-(3-methoxypropyl)phenyl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Bromothieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B2989045.png)




![2',7'-Dibromospiro[fluorene-9,9'-xanthene]](/img/structure/B2989053.png)



![(3-Amino-5-((3-methoxyphenyl)amino)-4-tosylthiophen-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2989061.png)

![4-[2-(4-Fluorophenyl)pyrrolidine-1-carbonyl]-1-(prop-2-yn-1-yl)piperidine](/img/structure/B2989063.png)
